2,3-Difluorophenylacetic acid

Process Chemistry Crystallization Solid-State Characterization

2,3-Difluorophenylacetic acid (CAS 145689-41-4) is a high-purity (≥98%) halogenated building block distinguished by its ortho-meta difluoro substitution. This unique pattern enhances lipophilicity (XLogP3: 1.6) and metabolic stability, making it ideal for CNS and anti-inflammatory drug candidates. Its crystalline solid form (mp 116-119°C) ensures easy handling, while a pKa of 3.81 allows standard peptide coupling. We offer validated supply, competitive pricing, and global shipping for industrial R&D and pharmaceutical intermediate needs.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 145689-41-4
Cat. No. B120708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluorophenylacetic acid
CAS145689-41-4
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)CC(=O)O
InChIInChI=1S/C8H6F2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
InChIKeyUXSQXUSJGPVOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluorophenylacetic Acid (CAS 145689-41-4) for Research & Procurement: A Comparator-Focused Guide


2,3-Difluorophenylacetic acid (CAS 145689-41-4) is a halogenated phenylacetic acid derivative with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol [1]. It is characterized by the ortho-meta difluoro substitution pattern on the benzene ring, which imparts specific physicochemical properties . This compound serves primarily as a versatile intermediate in pharmaceutical, agrochemical, and material science research .

Why 2,3-Difluorophenylacetic Acid (CAS 145689-41-4) Cannot Be Casually Substituted by Other Difluorophenylacetic Acid Isomers


The specific 2,3-difluoro substitution pattern on the phenyl ring of 2,3-difluorophenylacetic acid is not arbitrary; it directly determines the compound's unique electronic distribution, solid-state morphology, and resultant utility in chemical synthesis. Different regioisomers, such as 3,5-difluorophenylacetic acid, exhibit markedly different physicochemical properties, including a melting point approximately 48°C lower [1]. These differences in fundamental properties dictate performance in key downstream applications, making direct substitution without validation of the specific regioisomer's behavior a significant risk to research reproducibility and process efficiency .

2,3-Difluorophenylacetic Acid (CAS 145689-41-4): Quantified Differentiation from Key Analogs


Thermal Behavior Differentiation: Melting Point Comparison vs. 3,5-Difluorophenylacetic Acid

2,3-Difluorophenylacetic acid demonstrates a significantly higher melting point compared to its 3,5-difluoro isomer. This difference is a critical factor in handling, purification, and formulation processes. The 2,3-isomer melts at 116-119 °C, whereas the 3,5-isomer melts at 68-70 °C [1].

Process Chemistry Crystallization Solid-State Characterization Pharmaceutical Intermediate

Lipophilicity and Permeability: XLogP3 Comparison vs. Non-Fluorinated Phenylacetic Acid

The presence of two fluorine atoms on the phenyl ring substantially increases the lipophilicity of the molecule. The computed partition coefficient (XLogP3) for 2,3-difluorophenylacetic acid is 1.6, representing a significant increase over the non-fluorinated parent compound, phenylacetic acid, which has an XLogP3 of 1.1 [1][2]. This increase in lipophilicity is associated with enhanced membrane permeability and metabolic stability, which are critical for drug discovery [3].

Medicinal Chemistry Drug Design ADME Properties Bioavailability

Electronic Effect on Acid Strength: pKa Comparison with α,α-Difluorophenylacetic Acid

The location of fluorine atoms significantly influences the molecule's acidity. 2,3-Difluorophenylacetic acid, with fluorine atoms on the aromatic ring, has a predicted pKa of 3.81 [1]. In contrast, α,α-difluorophenylacetic acid, where the fluorines are on the alpha-carbon adjacent to the carboxylic acid, has a dramatically lower predicted pKa of 1.04 [2]. This 2.77 pKa unit difference means the α,α-analog is approximately 600 times more acidic.

Reaction Selectivity Peptide Chemistry Solubility Acidity

Industrial Synthesis Feasibility: Comparative Yield vs. Alternative Synthetic Routes

The selection of a chemical building block is often dictated by the viability of its industrial production. Patent CN101550080A describes a novel industrial method for preparing 2,3-difluorophenylacetic acid that overcomes the limitations of prior art methods, such as a route starting from 2,3-difluoro-mandelic acid which suffered from a low yield of only 44.2% [1]. The patented method is reported to provide a high-purity product with a simple, mild, and low-cost process suitable for industrial scale, addressing the critical bottleneck of earlier low-yielding syntheses [2].

Process Chemistry Cost-Efficiency Scale-up Industrial Synthesis

High-Value Application Scenarios for 2,3-Difluorophenylacetic Acid (CAS 145689-41-4) Based on Proven Differentiation


Medicinal Chemistry: Building Block for CNS and Anti-Inflammatory Drug Candidates

The enhanced lipophilicity (XLogP3 of 1.6) and favorable electronic profile of the 2,3-difluorophenyl moiety make this acid an ideal intermediate for synthesizing drug candidates targeting the central nervous system (CNS) and inflammatory pathways [1][2]. The fluorine atoms improve the metabolic stability and potential for blood-brain barrier penetration of derived molecules, while its pKa of 3.81 allows for predictable and selective coupling reactions .

Agrochemical Synthesis: Development of Fluorinated Herbicides and Pesticides

2,3-Difluorophenylacetic acid is utilized in the synthesis of modern agrochemicals where the fluorine atoms contribute to increased efficacy, selectivity, and environmental stability [1]. The reliable supply and established industrial synthesis of this compound, as evidenced by patents like CN101550080A, ensure it is a practical and scalable starting material for commercial agricultural product development [2].

Process Chemistry: Reliable Solid Intermediate for Multi-Step Synthesis

With a well-defined melting point range of 116-119 °C, 2,3-difluorophenylacetic acid is a robust, crystalline solid that is easy to handle, weigh, and purify via recrystallization [1]. This stands in contrast to lower-melting analogs like the 3,5-isomer, offering superior handling properties and reducing the risk of decomposition or caking during storage and processing [2].

Peptide Chemistry and Chemical Biology: Introduction of a Fluorinated Aromatic Motif

The distinct pKa of 3.81 for 2,3-difluorophenylacetic acid provides a useful middle ground for coupling reactions [1]. It is significantly less acidic than α,α-difluorophenylacetic acid (pKa 1.04), allowing for use under standard peptide coupling conditions without the need for highly specialized, non-nucleophilic bases [2]. This makes it a practical choice for introducing a fluorinated aromatic group into peptides, peptidomimetics, and other biologically relevant molecules for SAR (structure-activity relationship) studies.

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